molecular formula C20H22N4O3S2 B2866647 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 941958-56-1

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No.: B2866647
CAS No.: 941958-56-1
M. Wt: 430.54
InChI Key: QHCJBDKZYWQKBH-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a synthetic organic compound with the molecular formula C20H22N4O3S2 and a molecular weight of 430.5 g/mol . Its structure features a 1,3,4-thiadiazole ring—a heterocycle known for its diverse biological potential—linked via a thioether bridge to a 4-methoxypyridinone core, which is further connected to a phenethylacetamide group . Compounds containing the 1,3,4-thiadiazole scaffold are the subject of extensive research in medicinal chemistry due to their documented range of biological activities, which may include cytotoxic, anticancer, antimicrobial, and anticonvulsant properties . The integration of this privileged structure with a pyridinone moiety makes this chemical a valuable intermediate for researchers investigating new pharmacologically active agents. It is intended for use in various in vitro bioassays and as a building block in organic synthesis for developing novel chemical entities. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-14-22-23-20(29-14)28-13-16-10-17(25)18(27-2)11-24(16)12-19(26)21-9-8-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCJBDKZYWQKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide typically involves multiple steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride.

    Attachment of the Thiadiazole to the Pyridine Ring: This step involves the reaction of the thiadiazole derivative with a pyridine derivative under basic conditions to form the desired intermediate.

    Introduction of the Methoxy Group: The intermediate is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Formation of the Phenethylacetamide Group: The final step involves the reaction of the intermediate with phenethylamine and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole moieties.

    Reduction: Reduction reactions can occur at the pyridine ring and the thiadiazole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenethylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy and thiadiazole groups.

    Reduction: Reduced forms of the pyridine ring and thiadiazole moiety.

    Substitution: Substituted derivatives at the phenethylacetamide group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structure suggests potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Could be used in the development of diagnostic assays.

Industry

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate their function.

    Signal Transduction Pathways: Affecting various signaling pathways within cells, leading to changes in cellular behavior.

Comparison with Similar Compounds

Thiadiazole vs. Oxadiazole Derivatives

  • Target Compound : Contains a 5-methyl-1,3,4-thiadiazole ring, which enhances lipophilicity and may improve membrane permeability compared to oxadiazole analogs .
  • Oxadiazole Analogs: Compounds like 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile () exhibit lower molecular weights (281.1 g/mol vs. ~435 g/mol for the target) due to the absence of a pyridinone and phenethyl group. The sulfur atom in thiadiazoles may confer stronger hydrogen-bonding interactions than oxygen in oxadiazoles, affecting target binding .

Pyridinone Core Modifications

  • Methoxy and Oxo Groups: The 5-methoxy and 4-oxo groups on the pyridinone may enhance electron density and hydrogen-bonding capacity, similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (), where methoxy groups improve solubility and interaction with aromatic residues in enzymes .

Acetamide-Phenethyl Linkage

  • The phenethylacetamide moiety is structurally analogous to compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (), where the phenethyl group enhances hydrophobic interactions with biological targets .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility (Predicted)
Target Compound ~435 Pyridinone, thiadiazole, phenethylacetamide N/A Moderate (polar aprotic solvents)
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile 371.1 Thiadiazole, pyrazole, nitrile 191.8 Low (DMSO)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 504.6 Thiadiazole, pyrimidoindole, methoxy N/A Low (aqueous)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile 281.1 Oxadiazole, pyrazole, nitrile 177.8 Moderate (ethanol)

Note: Data for the target compound are estimated based on structural analogs.

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